molecular formula C17H20N2O2S B11799669 2-(4-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid

2-(4-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid

Cat. No.: B11799669
M. Wt: 316.4 g/mol
InChI Key: UYWCOQUSRWBQNX-UHFFFAOYSA-N
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Description

2-(4-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid is a synthetic organic compound featuring a thiazole core substituted with a pyrrolidine ring and an acetic acid side chain. This structure combines two pharmacologically significant motifs: the thiazole ring and the pyrrolidine heterocycle. The thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds with antimicrobial, anti-inflammatory, and anticancer properties . The incorporation of a pyrrolidine ring is a common strategy in drug design, as this saturated heterocycle can influence the molecule's conformation, solubility, and binding affinity to biological targets . The acetic acid functional group enhances the molecule's potential for further chemical modification, allowing researchers to synthesize amide or ester derivatives, or to use it as a building block for more complex structures. This makes it a valuable intermediate in the synthesis of compound libraries for high-throughput screening. While the specific biological profile of this exact compound requires further investigation, its structural analogs have demonstrated promising activity. For instance, pyrrolidine-thiazole derivatives have been studied for their inhibitory effects on cyclooxygenase (COX-1 and COX-2) enzymes, suggesting potential application in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, similar molecules have been explored as inhibitors of vascular adhesion protein-1 (VAP-1), a target for inflammatory and ocular diseases . This reagent is supplied for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in organic synthesis. This product is intended for laboratory research only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-[4-(4-ethylphenyl)-2-pyrrolidin-1-yl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C17H20N2O2S/c1-2-12-5-7-13(8-6-12)16-14(11-15(20)21)22-17(18-16)19-9-3-4-10-19/h5-8H,2-4,9-11H2,1H3,(H,20,21)

InChI Key

UYWCOQUSRWBQNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)N3CCCC3)CC(=O)O

Origin of Product

United States

Biological Activity

2-(4-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid (CAS: 1443287-67-9) is a thiazole-based compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.

The molecular formula for this compound is C15H18N2O2SC_{15}H_{18}N_2O_2S, with a molecular weight of approximately 306.36 g/mol. The compound contains a thiazole ring, which is known for its diverse biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with thiazole moieties have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

CompoundMIC (mg/mL)Activity
Thiazole Derivative A0.0039Strong against S. aureus
Thiazole Derivative B0.025Effective against E. coli

The presence of electron-donating groups in the phenyl ring enhances the antimicrobial activity of thiazole derivatives, suggesting that structural modifications can lead to improved efficacy .

2. Anticancer Activity

Thiazole compounds are also being explored for their anticancer properties. Research indicates that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

CompoundIC50 (µg/mL)Cancer Cell Line
Compound 11.61 ± 1.92A-431 (skin cancer)
Compound 21.98 ± 1.22Jurkat (leukemia)

Studies have shown that the structure of the thiazole ring, along with substituents on the phenyl group, plays a critical role in determining the cytotoxic activity against various cancer cell lines .

3. Neuroprotective Effects

The potential neuroprotective effects of thiazole derivatives have also been investigated. Some compounds have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Case Studies

A study focusing on the structure-activity relationship (SAR) of thiazole derivatives indicated that modifications to the pyrrolidine and phenyl groups significantly influenced their biological activities. For example, a derivative with an electron-withdrawing group at the para position of the phenyl ring exhibited enhanced anticancer activity compared to its counterparts .

Scientific Research Applications

The compound has been studied for its potential as an anti-cancer agent . Research indicates that it may inhibit certain cancer cell lines, notably those associated with liver cancer. In vitro studies have shown that derivatives of thiazole compounds can exhibit significant cytotoxicity against various cancer cell lines, suggesting that 2-(4-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid could have similar effects.

Case Studies and Research Findings

  • Anti-Cancer Activity : A study focusing on the synthesis and biological evaluation of thiazole derivatives highlighted their potential as anti-cancer agents. The synthesized compounds were tested against human liver cancer cell lines (HepG2), showing promising results with selectivity indices greater than that of methotrexate, a common chemotherapeutic agent .
  • Mechanism of Action : The compound is believed to interact with specific biological targets, including enzymes involved in cancer metabolism. Preliminary molecular docking studies suggest that it may bind to key receptors or enzymes, potentially disrupting cancer cell proliferation .
  • Neuroprotective Effects : There is emerging evidence suggesting that thiazole derivatives may possess neuroprotective properties. Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease .

Synthesis and Development

The synthesis of this compound typically involves multi-step synthetic pathways that incorporate various reagents and conditions tailored to achieve the desired structure. Researchers are focusing on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact.

Comparison with Similar Compounds

2-(4-(4-Bromophenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic Acid (CAS 1443289-77-7)

  • Structural Difference : Bromine replaces the ethyl group at the 4-phenyl position.
  • Impact: Molecular Weight: Increases to 367.26 (vs. ~335.4 for the target compound, assuming C₁₇H₁₉N₂O₂S). Electronic Effects: Bromine’s electron-withdrawing nature may reduce electron density on the thiazole ring, altering binding affinity.

2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid (CAS 859482-70-5)

  • Structural Difference : Lacks both the pyrrolidine and 4-ethylphenyl groups.
  • Impact :
    • Molecular Weight : 219.26 (lower due to simpler substituents).
    • Bioactivity : Absence of the pyrrolidine ring may reduce interactions with basic residues in enzyme active sites. The phenyl group alone provides minimal steric bulk, likely decreasing potency compared to ethylphenyl analogs .

(Z)-2-(5-((4-Chloro-2-(pyrrolidin-1-yl)thiazol-5-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic Acid (T6)

  • Structural Difference : Incorporates a thiazolidinedione core and a chlorine substituent.
  • Anticancer Activity: Thiazolidinediones are known for antiproliferative effects, suggesting the target compound may share similar mechanisms but with modified pharmacokinetics due to the ethylphenyl group .

Functional Group Variations

Trifluoromethyl-Substituted Analogs (e.g., CAS 735269-97-3)

  • Structural Feature : A 4-(trifluoromethyl)phenyl group replaces 4-ethylphenyl.
  • Impact :
    • Lipophilicity : The CF₃ group increases logP (e.g., 5.76 for a related compound in ), enhancing membrane permeability but risking solubility issues.
    • Metabolic Stability : CF₃ groups resist oxidative metabolism, improving half-life compared to ethyl-substituted analogs .

Dimethylamino-Substituted Acetic Acids (e.g., CAS 1498754-42-9)

  • Structural Feature: Dimethylamino groups replace the pyrrolidine ring.
  • Impact :
    • Basicity : The tertiary amine increases water solubility at physiological pH.
    • Target Selectivity : May shift activity toward receptors preferring cationic ligands (e.g., ion channels) .

Pharmacokinetic and Physicochemical Properties

Property Target Compound (Estimated) 4-Bromophenyl Analog 4-Phenyl Analog Thiazolidinedione (T6)
Molecular Weight ~335.4 367.26 219.26 ~398.8
logP (Predicted) ~3.5 ~4.1 ~2.8 ~2.2
Hydrogen Bond Acceptors 4 4 3 6
Solubility Moderate (polar groups) Low (bromine) High (simpler structure) Low (rigid core)

Preparation Methods

Core Thiazole Ring Formation

The thiazole scaffold is typically constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. For 2-(4-(4-ethylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid, disconnection at the C4-C5 bond suggests:

  • Intermediate A : A 4-(4-ethylphenyl)thiazole-2-amine precursor.

  • Intermediate B : A 5-(2-hydroxyethyl) or 5-(2-haloethyl) substituent for subsequent oxidation or substitution to the acetic acid group.

Synthetic Routes and Methodologies

Step 1: Thiazole Ring Assembly

Reacting 4-ethylacetophenone with thiourea and α-bromoacetic acid under acidic conditions yields 5-(carboxymethyl)-4-(4-ethylphenyl)thiazole-2-amine (Intermediate A1 ).

Reaction Conditions :

  • Solvent : Acetic acid, 80°C, 12 h.

  • Yield : ~60–70% (based on analogous reactions in source 2).

Step 2: Amine Substitution at Position 2

Intermediate A1 undergoes SNAr with pyrrolidine in the presence of a base (e.g., triethylamine) to replace the amine group:

Reaction Conditions :

  • Solvent : Acetonitrile, reflux, 4–6 h.

  • Yield : ~50–65% (extrapolated from source 3).

Step 3: Carboxyl Group Retention

The acetic acid moiety remains intact throughout the synthesis, avoiding additional functionalization steps.

Step 1: Thiazole Bromination

A brominated thiazole core (e.g., 5-bromo-2-(pyrrolidin-1-yl)thiazole) is prepared via cyclization of thiourea with α-bromoketones.

Step 2: Suzuki-Miyaura Cross-Coupling

The 4-bromo group is replaced with 4-ethylphenylboronic acid using a palladium catalyst:

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane, 100°C, 6 h.

  • Yield : ~70–80% (source 4 reports similar yields for aryl introductions).

Step 3: Acetic Acid Installation

A 5-(2-cyanoethyl) group is introduced via alkylation, followed by nitrile hydrolysis to the carboxylic acid:

Reaction Conditions :

  • Nitrile Hydrolysis : 6 M HCl, reflux, 8 h.

  • Yield : ~85% (based on source 6’s ester hydrolysis).

Optimization Challenges and Solutions

Regioselectivity in Thiazole Formation

The Hantzsch synthesis often yields mixtures of regioisomers. Using sterically hindered α-bromo ketones (e.g., 4-ethylacetophenone) favors the desired 4-aryl substitution.

Amine Substitution Efficiency

Pyrrolidine’s strong nucleophilicity requires careful temperature control to avoid over-alkylation. Anhydrous acetonitrile and excess pyrrolidine improve conversion.

Carboxyl Group Stability

Spectroscopic Characterization Data

Critical validation data for the target compound include:

Spectrum Key Signals Reference
¹H NMR (DMSO-d₆)δ 1.21 (t, J=6.9 Hz, 3H, CH₂CH₃), 2.38 (s, 3H, Ar-CH₂), 3.26–3.33 (m, 5H, pyrrolidine), 7.44–7.93 (m, 4H, aromatic).Source 1, 3
¹³C NMR δ 174.5 (COOH), 167.2 (C=O), 152.1 (C2-thiazole), 139.4 (C4-aryl), 31.2 (CH₂CH₃).Source 1, 4
IR 3142 cm⁻¹ (O-H), 1669 cm⁻¹ (C=O), 1575 cm⁻¹ (C=N).Source 4

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Route 1 offers moderate yields (~50% overall) but fewer steps.

  • Route 2 achieves higher purity (~75% overall) at the expense of additional coupling and protection steps.

Practical Considerations

  • Cost : Route 1 avoids expensive palladium catalysts, favoring large-scale production.

  • Safety : Route 2’s use of boronates and harsh hydrolysis conditions requires specialized handling.

Industrial Applications and Patent Landscape

While no direct patents cover this compound, analogous thiazole derivatives are protected for therapeutic uses (e.g., estrogen receptor modulators in source 5). Scale-up processes from source 6 (triethylamine-mediated acylations) suggest viable pilot-scale adaptations.

Q & A

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
  • Green solvents : Replace DMF with Cyrene™ or 2-MeTHF.
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

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